

# Interpreting the 13C NMR Spectrum of Methyl Crotonate: A Comparative Guide

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Compound of Interest			
Compound Name:	Methyl crotonate		
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For researchers, scientists, and professionals in drug development, accurate structural elucidation of small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed interpretation of the 13C NMR spectrum of **methyl crotonate**, comparing experimental data with expected chemical shifts and offering a clear rationale for the signal assignments.

### **Chemical Structure of Methyl Crotonate**

**Methyl crotonate**, systematically named methyl (E)-but-2-enoate, is an unsaturated ester with the chemical formula C5H8O2. Its structure consists of a four-carbon chain with a double bond between carbons 2 and 3 (in the trans or 'E' configuration), a methyl ester group at one end, and a methyl group at the other.

## 13C NMR Spectral Data

The 13C NMR spectrum of **methyl crotonate** displays five distinct signals, corresponding to the five carbon atoms in the molecule. The experimental chemical shifts are summarized in the table below and compared with typical ranges for similar carbon environments.



Carbon Atom	Label	Experimental Chemical Shift (ppm)	Expected Chemical Shift Range (ppm)
Carbonyl Carbon	C1	166.82	160-180
Olefinic Carbon	C3	144.77	100-150
Olefinic Carbon	C2	122.99	100-150
Methoxy Carbon	C5	51.34	50-65
Methyl Carbon	C4	18.01	10-30

## **Detailed Spectrum Interpretation**

The assignment of each signal in the 13C NMR spectrum of **methyl crotonate** is based on established principles of NMR spectroscopy, including the influence of electronegativity and hybridization.

- C1 (Carbonyl Carbon): The signal at 166.82 ppm is attributed to the carbonyl carbon of the ester group. This carbon is deshielded due to the strong electron-withdrawing effect of the two oxygen atoms bonded to it, causing its resonance to appear far downfield.
- C3 (Olefinic Carbon): The signal at 144.77 ppm corresponds to the C3 carbon of the double bond. This carbon is further downfield than C2 because it is beta to the carbonyl group, experiencing a deshielding effect through conjugation.
- C2 (Olefinic Carbon): The signal at 122.99 ppm is assigned to the C2 carbon of the double bond. This carbon is alpha to the carbonyl group and is less deshielded than C3.
- C5 (Methoxy Carbon): The signal at 51.34 ppm is assigned to the methoxy carbon (the methyl group attached to the ester oxygen). The electronegative oxygen atom deshields this carbon, causing its signal to appear in the typical range for O-alkyl carbons.
- C4 (Methyl Carbon): The most upfield signal at 18.01 ppm corresponds to the methyl group attached to the double bond (C4). As an sp3-hybridized carbon attached to an sp2-hybridized carbon, it is the most shielded carbon in the molecule.



## **Experimental Protocol for 13C NMR Spectroscopy**

The following provides a general methodology for acquiring a 13C NMR spectrum of **methyl** crotonate.

#### 1. Sample Preparation:

- Dissolve approximately 20-50 mg of **methyl crotonate** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).
- Transfer the solution to a standard 5 mm NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already
  present in the solvent.

#### 2. NMR Instrument Setup:

- Place the NMR tube in the spectrometer's probe.
- Tune and match the probe for the 13C frequency.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.

#### 3. Data Acquisition:

- Set the appropriate spectral width to encompass all expected 13C signals (e.g., 0-200 ppm).
- Use a standard proton-decoupled 13C pulse sequence.
- Set the number of scans to achieve an adequate signal-to-noise ratio (typically ranging from hundreds to thousands of scans for 13C NMR).
- Set the relaxation delay to allow for full relaxation of the carbon nuclei between scans (e.g., 1-2 seconds).

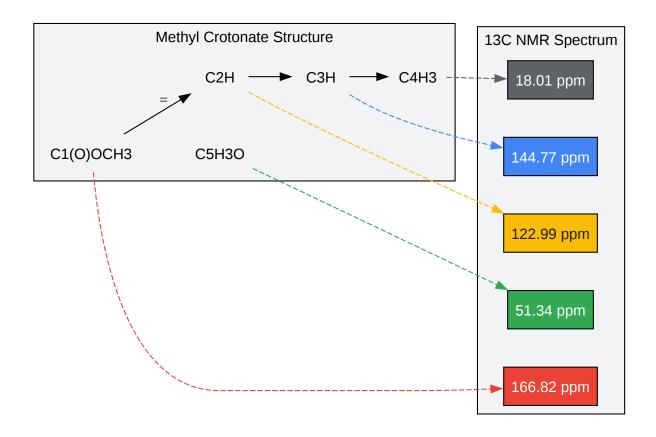
#### 4. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum to obtain pure absorption signals.
- Calibrate the chemical shift scale by setting the reference signal (TMS) to 0.00 ppm.
- Integrate the signals if quantitative information is desired (note: standard 13C NMR is not inherently quantitative).

## **Visualization of Structure-Spectrum Correlation**



The following diagram illustrates the relationship between the carbon atoms in **methyl crotonate** and their corresponding signals in the 13C NMR spectrum.



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Caption: Correlation of **methyl crotonate** carbons to their 13C NMR signals.

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